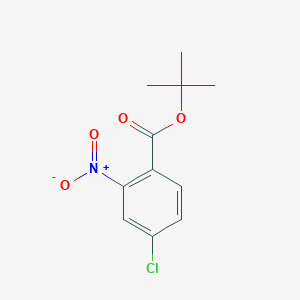

Tert-butyl 4-chloro-2-nitrobenzoate

Description

Tert-butyl 4-chloro-2-nitrobenzoate is an aromatic ester featuring a nitro group at the 2-position and a chlorine atom at the 4-position of the benzene ring, with a tert-butyl ester moiety. This compound is structurally characterized by its electron-withdrawing substituents (nitro and chloro), which influence its reactivity and physical properties. It is commonly utilized in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its stability and functional versatility. Crystallographic studies reveal that its molecular packing is stabilized by weak C–H···O interactions rather than classical hydrogen bonds, a feature shared with structurally similar nitrobenzoate derivatives .

Properties

Molecular Formula |

C11H12ClNO4 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

tert-butyl 4-chloro-2-nitrobenzoate |

InChI |

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 |

InChI Key |

KSCAXFVBMFCOPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-chloro-2-nitrobenzoate

Methyl 4-chloro-2-nitrobenzoate (CAS 42087809) shares the same aromatic substitution pattern but differs in the ester group (methyl vs. tert-butyl). Key comparisons include:

- Molecular Weight and Steric Effects: The tert-butyl group increases molecular weight (C₁₁H₁₂ClNO₄ vs.

- Aquatic Toxicity : Methyl 4-chloro-2-nitrobenzoate exhibits an aquatic toxicity value of 0.891 (log units), while data for the tert-butyl analog is unavailable. However, bulkier esters like fenvalerate (log toxicity 4.916) demonstrate significantly higher toxicity, suggesting that ester groups critically influence ecotoxicological profiles .

Halogen-Substituted Analogs: Bromo and Fluoro Derivatives

Tert-butyl 4-bromo-2-fluorobenzoate (C₁₁H₁₂BrFO₂) differs in halogen substitution (Br at 4-position, F at 2-position). Notable contrasts:

- Reactivity: Bromine’s lower electronegativity compared to chlorine makes it a better leaving group, favoring nucleophilic aromatic substitution. Fluorine’s strong electron-withdrawing effect may alter ring electron density more pronouncedly than nitro groups.

- Applications : Bromo-fluoro analogs are often used in cross-coupling reactions, whereas nitro-chloro derivatives are preferred in reduction or amination pathways .

Nitrobenzene Derivatives with Glutathione S-Transferase (GST) Interactions

Compounds like 1-chloro-2,4-dinitrobenzene and p-nitrobenzyl chloride are substrates for GSTs, enzymes that detoxify electrophilic intermediates via glutathione conjugation. The nitro and chloro groups in tert-butyl 4-chloro-2-nitrobenzoate may similarly render it reactive toward GST-mediated metabolism. However, the tert-butyl group could sterically hinder enzyme binding, reducing metabolic inactivation compared to smaller analogs .

Structural and Crystallographic Analysis

Crystallographic data for this compound derivatives (e.g., 4-formyl-2-nitro-phenyl 4-chloro-2-nitrobenzoate) show bond lengths and angles consistent with nitrobenzoate congeners:

- Bond Lengths : C–O and C–N bond lengths (1.386–1.390 Å) align with typical nitro and ester functionalities.

- Dihedral Angles : The nitro group forms a dihedral angle of ~145° with the benzene ring, minimizing steric clash with the tert-butyl ester .

Toxicity and Environmental Impact

A comparison of aquatic toxicity (log units) for select compounds is summarized below:

| Compound | CAS | Log Aquatic Toxicity |

|---|---|---|

| Methyl 4-chloro-2-nitrobenzoate | 42087809 | 0.891 |

| Fenvalerate | 51630581 | 4.916 |

| Permethrin | 52645531 | 4.388 |

| This compound | N/A | Data unavailable |

The tert-butyl group’s steric hindrance may reduce bioavailability and toxicity relative to methyl esters, though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.